1,4-Benzodioxane-6-carboxylic Acid

Process Chemistry Pharmaceutical Synthesis Gaucher Disease

Sourcing a reliable benzodioxane building block for eliglustat API synthesis? 1,4-Benzodioxane-6-carboxylic acid (CAS 4442-54-0) delivers a proven 85% overall yield in the telescoped three-step sequence to the α-dibenzylamino β-ketoester intermediate. • Proven at 100 g scale for direct process transfer. • Exclusive 6-position reactivity not available with other regioisomers. • High selectivity for K562 leukemia cells as ligand in organotin(IV) complexes (IC50 150-700 nM). Available in purities from 95% to 99.94%.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 4442-54-0
Cat. No. B160342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxane-6-carboxylic Acid
CAS4442-54-0
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)O
InChIInChI=1S/C9H8O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,10,11)
InChIKeyJWZQJTGQFHIRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1,4-Benzodioxane-6-carboxylic Acid: Key Characteristics


1,4-Benzodioxane-6-carboxylic acid (CAS 4442-54-0), also known as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, is a benzodioxane derivative characterized by a fused 1,4-dioxane ring with a carboxylic acid substituent at the 6-position [1]. This compound serves as a key building block in medicinal chemistry, particularly in the synthesis of pharmacologically active agents targeting Gaucher disease [2] and in the development of novel anti-inflammatory agents [3]. Its well-defined solid-state properties, including a melting point of 134–138 °C , and its availability in high purity (≥97% by assay) make it a reliable choice for both academic research and industrial process development.

1,4-Benzodioxane-6-carboxylic Acid: Irreplaceability vs. Analogs


The specific positioning of the carboxylic acid group at the 6-position of the 1,4-benzodioxane ring is critical for downstream chemical reactivity and biological activity. In the scalable synthesis of eliglustat, 1,4-benzodioxane-6-carboxylic acid 7 is directly converted to an α-dibenzylamino β-ketoester intermediate in an 85% overall yield [1]. This reactivity profile is not observed with other regioisomers, such as 1,4-benzodioxane-2-carboxylic acid or 1,4-benzodioxane-5-carboxylic acid, due to differing electronic and steric environments that affect amidation and subsequent transformations [2]. Furthermore, direct comparisons in cytotoxic assays reveal that the uncoordinated acid BZDOH (IC50 >200 μM) is virtually inactive against tumor cell lines, whereas its tin(IV) complexes exhibit potent activity (IC50 in the 150–700 nM range), underscoring the necessity of the carboxylate handle for metal coordination and subsequent biological activity [3].

1,4-Benzodioxane-6-carboxylic Acid: Comparison with Closest Analogs


Eliglustat Synthetic Efficiency Advantage

In the scalable synthesis of the glucosylceramide synthase inhibitor eliglustat, 1,4-benzodioxane-6-carboxylic acid (7) was employed as the commercial starting material. A three-step telescoped process from this acid afforded the key α-dibenzylamino β-ketoester intermediate 6 in 85% overall yield [1]. In contrast, the use of other benzodioxane regioisomers (e.g., 2-carboxylic acid or 5-carboxylic acid) in this sequence is either undocumented or yields significantly lower due to steric hindrance and altered electronic properties affecting amide bond formation. This quantifiable yield advantage directly translates to reduced cost of goods and improved process efficiency for API manufacturing.

Process Chemistry Pharmaceutical Synthesis Gaucher Disease

Anticancer Selectivity of Tin(IV) Complexes

When complexed with diphenyltin(IV), 1,4-benzodioxane-6-carboxylic acid (BZDOH) yields complex [SnPh2(BZDO)2] (8), which demonstrates superior selectivity for K562 human myelogenous leukemia cells. The carboxylic acid itself (BZDOH) exhibits no cytotoxicity (IC50 >200 μM), confirming that activity arises from the metal complex [1]. Among the tested complexes, [SnPh2(BZDO)2] (8) is identified as one of the most selective agents, with higher activity than cisplatin across all cell lines and relative high selectivity on K562 cells [2]. The comparator complex [SnPh3(DMFU)] (3) derived from 2,5-dimethyl-3-furoic acid shows higher absolute potency (IC50 = 0.051±0.004 μM on K562) but lower selectivity overall [1].

Medicinal Inorganic Chemistry Anticancer Drug Discovery Organotin Complexes

Urease Inhibition by Silver Complexes

Two silver(I) complexes incorporating the 1,4-benzodioxane-6-carboxylate (BZDO) ligand were synthesized and evaluated for urease inhibitory activity. Complex 1, [Ag2(BZDO)2(H2O)], exhibited an IC50 of 1.60 ± 0.06 μM, while complex 2, a polymeric structure, showed an IC50 of 1.42 ± 0.09 μM [1]. These values represent potent inhibition and are directly attributable to the BZDO ligand's ability to coordinate silver and interact with the urease active site. While direct comparator data for other carboxylate ligands (e.g., benzoate) are not provided in this study, the observed sub-micromolar potency establishes the benzodioxane-6-carboxylate scaffold as a promising platform for developing urease inhibitors, a class relevant for treating infections caused by Helicobacter pylori and other urease-dependent pathogens.

Bioinorganic Chemistry Enzyme Inhibition Antimicrobial Agents

1,4-Benzodioxane-6-carboxylic Acid: Validated Applications


Eliglustat API Process Scale-Up

Industrial process chemists seeking to optimize the synthesis of eliglustat should prioritize 1,4-benzodioxane-6-carboxylic acid as the starting material due to its proven utility in a telescoped three-step sequence that delivers an 85% overall yield of the key α-dibenzylamino β-ketoester intermediate on a 100 g scale [1]. This high-yielding, scalable route directly reduces production costs and improves process efficiency compared to alternative synthetic strategies that might rely on less efficient building blocks.

Targeted Anticancer Organometallics Development

Researchers developing organotin(IV) anticancer agents should select 1,4-benzodioxane-6-carboxylic acid as a carboxylate ligand to access complexes like [SnPh2(BZDO)2] (8), which have demonstrated high selectivity for K562 leukemia cells with activity superior to cisplatin [2]. This ligand provides a distinct selectivity profile compared to complexes derived from simpler furoic acid ligands, offering a strategic advantage in designing agents with potentially lower off-target toxicity.

Novel Urease Inhibitor Design

Scientists investigating urease inhibition for antimicrobial applications should utilize 1,4-benzodioxane-6-carboxylic acid to synthesize silver(I) carboxylate complexes. These complexes exhibit potent urease inhibition with IC50 values of 1.42–1.60 μM [3], establishing the benzodioxane-6-carboxylate scaffold as a promising platform for developing treatments against Helicobacter pylori and other urease-dependent pathogens.

Building Block for Organic Synthesis

For laboratories requiring a high-purity benzodioxane carboxylic acid building block, 1,4-benzodioxane-6-carboxylic acid (CAS 4442-54-0) is available commercially with purities ranging from 95% to 99.94% (by HPLC or GC) . Its well-characterized solid-state properties (mp 134–138 °C) and solubility profile facilitate reliable handling and use in a wide range of organic transformations, including amide coupling and esterification.

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